REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)=[N:8][NH:9][C:10]2[CH:15]=[C:14]([N:16]([CH3:18])[CH3:17])[CH:13]=[CH:12][N:11]=2)C=CC=CC=1.Cl>C1(C)C=CC=CC=1>[NH:9]([C:10]1[CH:15]=[C:14]([N:16]([CH3:18])[CH3:17])[CH:13]=[CH:12][N:11]=1)[NH2:8]
|
Name
|
2-[2-(diphenylmethylidene)hydrazino]-N,N-dimethylpyridin-4-amine
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=NNC1=NC=CC(=C1)N(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the reaction medium is extracted with toluene (3×300 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous phase is diluted with 200 mL of water
|
Type
|
CUSTOM
|
Details
|
neutralized at 0° C.
|
Type
|
ADDITION
|
Details
|
by adding 12N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×150 mL)
|
Type
|
WASH
|
Details
|
washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC(=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |